![molecular formula C18H19FN2O4S B3469469 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3469469.png)
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine, also known as DBSFP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research.
Mechanism of Action
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine acts as an antagonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, cognition, and behavior. The 5-HT1A receptor is predominantly found in the brain and is involved in the regulation of anxiety, depression, and stress response. By blocking the 5-HT1A receptor, 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine can modulate the activity of serotonin in the brain and affect these physiological and pathological conditions.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine has been shown to have significant effects on the biochemical and physiological processes in the brain. Studies have demonstrated that 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine can reduce anxiety-like behavior in animal models. It has also been shown to have antidepressant-like effects in animal models of depression. Furthermore, 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine has been found to enhance the activity of other neurotransmitters, such as dopamine and norepinephrine, which are involved in regulating mood and cognition.
Advantages and Limitations for Lab Experiments
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine has several advantages for use in lab experiments. It is a potent and selective antagonist of the 5-HT1A receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. Furthermore, 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine has a high affinity for the 5-HT1A receptor, which allows for the use of lower concentrations in experiments. However, 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine has some limitations as well. It has poor solubility in water, which can make it difficult to use in some experimental protocols. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine has not been extensively studied in humans, which limits its potential use in clinical research.
Future Directions
There are several future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine. One potential area of investigation is the role of the 5-HT1A receptor in neurodegenerative diseases such as Alzheimer's disease. Another potential area of research is the development of new compounds that have improved solubility and bioavailability compared to 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine. Additionally, studies investigating the efficacy of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder, could provide valuable insights into the role of the 5-HT1A receptor in these conditions.
Conclusion:
In conclusion, 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine is a chemical compound that has potential applications in scientific research. Its potent and selective antagonism of the 5-HT1A receptor makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. While 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine has some limitations, future research could lead to the development of new compounds with improved properties and increased potential for clinical use.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine has been used in various scientific research applications. It has been shown to be a potent and selective serotonin 5-HT1A receptor antagonist. This property has been utilized in studies investigating the role of the 5-HT1A receptor in various physiological and pathological conditions, including anxiety, depression, and schizophrenia.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-14-1-3-15(4-2-14)20-7-9-21(10-8-20)26(22,23)16-5-6-17-18(13-16)25-12-11-24-17/h1-6,13H,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTVWJOMTCKSFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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